![molecular formula C26H20N4O2S2 B2544575 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene CAS No. 379246-89-6](/img/structure/B2544575.png)
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is a complex organic compound that features a naphthalene core substituted with two 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the thieno[2,3-d]pyrimidin-4-yl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in a pure form suitable for further applications.
化学反応の分析
Types of Reactions
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidin-4-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce partially hydrogenated naphthalene compounds.
科学的研究の応用
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share the thieno[2,3-d]pyrimidin-4-yl moiety and exhibit similar chemical properties.
Naphthalene derivatives: Compounds with a naphthalene core and various substituents.
Uniqueness
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is unique due to the specific combination of the naphthalene core and the thieno[2,3-d]pyrimidin-4-yl groups. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in materials science and medicinal chemistry.
特性
IUPAC Name |
4-[7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxynaphthalen-2-yl]oxy-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S2/c1-13-15(3)33-25-21(13)23(27-11-29-25)31-19-7-5-17-6-8-20(10-18(17)9-19)32-24-22-14(2)16(4)34-26(22)30-12-28-24/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKRRFLFUPGJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC4=C(C=C3)C=CC(=C4)OC5=C6C(=C(SC6=NC=N5)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
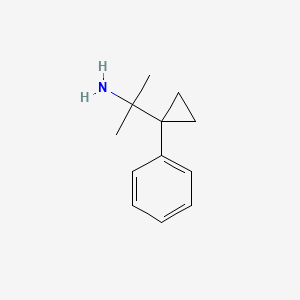
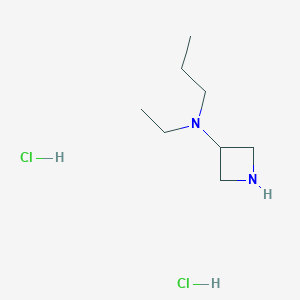

![ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2544499.png)
![3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B2544501.png)
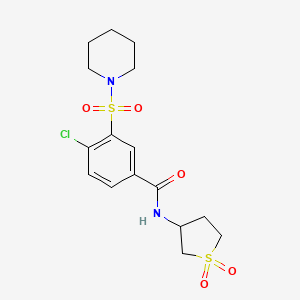
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2544504.png)
![(1S,2R,4S,6R)-9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2544507.png)
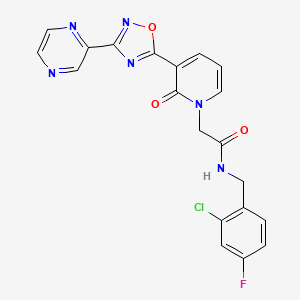
![rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B2544509.png)

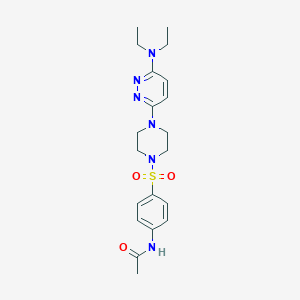
![5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2544512.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2544515.png)
